N-acetyl-L-leucinate

Pharmacokinetics Enantiomer discrimination Oral bioavailability

N-acetyl-L-leucinate is the anionic conjugate base of N-acetyl-L-leucine (levacetylleucine), the pharmacologically active L-enantiomer of acetylleucine. As an N-acyl-L-α-amino acid anion that predominates at physiological pH 7.3 , it is the sole enantiomer that has demonstrated target engagement, clinical efficacy, and received regulatory approval as a stand-alone therapy for Niemann-Pick disease type C (NPC).

Molecular Formula C8H14NO3-
Molecular Weight 172.20 g/mol
Cat. No. B8552989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetyl-L-leucinate
Molecular FormulaC8H14NO3-
Molecular Weight172.20 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)[O-])NC(=O)C
InChIInChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/p-1/t7-/m0/s1
InChIKeyWXNXCEHXYPACJF-ZETCQYMHSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-L-Leucinate Procurement Guide: A Defined Enantiomer for Neurological Rare Disease Development


N-acetyl-L-leucinate is the anionic conjugate base of N-acetyl-L-leucine (levacetylleucine), the pharmacologically active L-enantiomer of acetylleucine. As an N-acyl-L-α-amino acid anion that predominates at physiological pH 7.3 [1], it is the sole enantiomer that has demonstrated target engagement, clinical efficacy, and received regulatory approval as a stand-alone therapy for Niemann-Pick disease type C (NPC) [2]. Unlike its racemic counterpart or the isolated D-enantiomer, N-acetyl-L-leucinate exhibits a distinct transporter uptake profile—being a substrate for organic anion transporters OAT1 and OAT3 and the monocarboxylate transporter MCT1, rather than the L-type amino acid transporter used by unmodified L-leucine [3]. It is currently being investigated across a pipeline of rare neurological disorders including GM2 gangliosidoses, ataxia-telangiectasia, and CACNA1A-related ataxias [4].

Why N-Acetyl-L-Leucinate Cannot Be Interchanged with Racemic Acetyl-DL-Leucine or Unmodified L-Leucine


Substituting N-acetyl-L-leucinate with the racemate (N-acetyl-DL-leucine) or unacetylated L-leucine introduces pharmacokinetic antagonism and transporter-level competition that undermines therapeutic exposure. When the racemate is administered, the D-enantiomer competitively inhibits intestinal uptake of the L-enantiomer, resulting in a 25-fold reduction in L-enantiomer plasma AUC compared to administration of the purified L-enantiomer alone [1]. Furthermore, chronic racemate dosing leads to progressive D-enantiomer accumulation—a species shown to lack both lysosomal volume-correcting activity (p > 0.05 vs. untreated) and in vivo neuroprotective efficacy in Npc1−/− mice [2][3]. Substituting unmodified L-leucine is equally ineffective: N-acetylation removes the α-amino charge, switching the uptake transporter from LAT1 (Km ~0.2 mM, rapidly saturable) to OAT1/OAT3/MCT1 (Km ~10 mM), a shift that increases the saturable uptake capacity approximately 50-fold and enables sustained intracellular delivery [4]. These molecular-level differences translate directly into divergent clinical outcomes, as demonstrated in the quantitative evidence below.

N-Acetyl-L-Leucinate Quantitative Differentiation Evidence: Comparator-Anchored Data for Procurement Decisions


Enantiomer-Specific Plasma Exposure: Purified N-Acetyl-L-Leucinate vs. Racemate-Derived L-Enantiomer

When N-acetyl-L-leucinate is administered as the purified L-enantiomer (100 mg/kg p.o. in mice), its plasma exposure vastly exceeds that achieved from an equivalent dose of the racemate. With racemate administration, the L-enantiomer AUC0–last is only 2,560 h×ng/mL versus 57,800 h×ng/mL for the co-administered D-enantiomer (L/D AUC ratio = 0.04). In contrast, purified L-enantiomer administration yields an AUC0–last of 11,400 h×ng/mL for the L-enantiomer—a 4.5-fold increase over racemate-derived L-enantiomer exposure—and the D-enantiomer is absent. The L-enantiomer Cmax rises from 3,410 ng/mL (racemate-derived) to 16,800 ng/mL (purified), a 4.9-fold increase [1]. These data demonstrate that the D-enantiomer in the racemate functionally inhibits L-enantiomer uptake at an intestinal carrier, and that purified N-acetyl-L-leucinate is required to achieve therapeutic L-enantiomer concentrations.

Pharmacokinetics Enantiomer discrimination Oral bioavailability

Transporter Switching: N-Acetyl-L-Leucinate Bypasses the LAT1 Saturation Barrier That Limits L-Leucine Uptake

N-acetylation fundamentally alters the transporter recognition of the leucine scaffold. Unmodified L-leucine is transported by LAT1 with high affinity (Km ~0.2 mM) but low capacity, meaning uptake saturates at low extracellular concentrations. N-acetyl-L-leucinate, by contrast, is an anion at physiological pH and is a translocated substrate for OAT1 and OAT3 with low affinity (Km ~10 mM) and for MCT1 [1]. This 50-fold difference in Km translates to a 50-fold higher concentration threshold for transporter saturation with N-acetyl-L-leucinate relative to L-leucine. Uptake experiments in HEK cells overexpressing individual transporters confirmed N-acetyl-L-leucinate is a bona fide substrate for OAT1, OAT3, and MCT1, and that MCT1-mediated uptake of N-acetyl-L-leucinate effectively bypasses LAT1, the rate-limiting step in leucine-mediated intracellular signalling [1]. In contrast, L-leucine is not recognized by OAT1 or OAT3.

Transporter pharmacology Cellular uptake Prodrug design

Superior Lysosomal Volume Correction: N-Acetyl-L-Leucinate vs. N-Acetyl-D-Leucine and Racemate in NPC Patient Cells

In NPC patient-derived fibroblasts, N-acetyl-L-leucinate (NALL) demonstrated superior efficacy in reducing pathological lysosomal volume compared to both the racemate and the D-enantiomer. Using LysoTracker fluorescence quantification, NALL treatment achieved the highest level of statistical significance (***p < 0.001) in reducing relative lysosomal volume. The racemate (N-acetyl-DL-leucine) produced a lesser but still significant reduction (**p < 0.01), while N-acetyl-D-leucine treatment did not reach statistical significance compared to untreated controls [1]. In the NPC1−/− Chinese Hamster Ovary cell model, both NALL and the racemate reduced lysosomal volume in a dose-dependent manner, confirming that the L-enantiomer is the active species and that the D-enantiomer contributes no measurable activity [1].

Lysosomal storage disorder NPC1 Cellular pharmacology

Phase III Clinical Evidence: N-Acetyl-L-Leucinate SARA Improvement vs. Placebo in NPC

In the pivotal Phase III IB1001-301 double-blind, placebo-controlled crossover trial (NCT05163288), 60 patients aged 5–67 years with genetically confirmed NPC received N-acetyl-L-leucinate (NALL) or placebo for 12 weeks. The mean change from baseline in the SARA total score was −1.97 ± 2.43 points with NALL versus −0.60 ± 2.39 points with placebo, yielding a least-squares mean difference of −1.28 points (95% CI −1.91 to −0.65; p < 0.001) [1]. In the subsequent 12-month open-label extension, the mean change from baseline on the 5-domain NPC Clinical Severity Scale was −0.115 ± 2.60 for NALL-treated patients versus +1.5 ± 3.1 in a matched historical cohort, representing a 108% reduction in annual disease progression rate (mean difference 1.56; 95% CI 0.31–2.92; p < 0.017) [2]. For context, in the ALCAT Phase III trial of the racemate acetyl-DL-leucine for cerebellar ataxia (105 patients), the SARA total score change from baseline at week 6 showed a treatment-placebo difference of only 0.23 points (95% CI −0.40 to 0.85; p = 0.48)—not statistically significant [3].

Randomized controlled trial Ataxia rating scale Regulatory evidence

In Vivo Disease Modification: Pre-Symptomatic N-Acetyl-L-Leucinate Extends Lifespan in Npc1−/− Mice Whereas N-Acetyl-D-Leucine Does Not

In the Npc1−/− mouse model of NPC, which has a natural lifespan of 10–12 weeks with symptom onset at 6–7 weeks, pre-symptomatic administration of acetyl-L-leucine delayed disease progression and extended lifespan. Both acetyl-DL-leucine and acetyl-L-leucine produced this effect, whereas acetyl-D-leucine did not, confirming the L-enantiomer as the neuroprotective species [1]. In symptomatic Npc1−/− mice, all three treatments (acetyl-DL-leucine, acetyl-L-leucine, and acetyl-D-leucine) improved ataxia scores, but only the L-enantiomer and racemate demonstrated disease-modifying pre-symptomatic efficacy [1]. Furthermore, combination of acetyl-DL-leucine with the standard-of-care drug miglustat produced significant synergistic benefit, a finding that may inform future combination strategies using the purified L-enantiomer [1].

Neuroprotection Disease-modifying therapy Lysosomal storage disease model

Regulatory and Indication Differentiation: FDA-Approved Stand-Alone L-Enantiomer vs. Legacy OTC Racemate

N-acetyl-L-leucinate (as levacetylleucine, brand AQNEURSA) received FDA approval on September 24, 2024, as the first and only stand-alone therapy for neurological manifestations of Niemann-Pick disease type C in adults and pediatric patients ≥15 kg [1]. This approval was based on the Phase III IB1001-301 trial demonstrating statistically significant superiority over placebo on the SARA primary endpoint [2]. In contrast, the racemate N-acetyl-DL-leucine (Tanganil) has been marketed over-the-counter in France since 1957 for vertigo, but a 2019 systematic review concluded there is 'no solid evidence of the efficacy of acetylleucine in vertigo/dizziness' and called for high-quality randomized trials [3]. The racemate lacks FDA approval for any indication and is not supported by a randomized controlled trial demonstrating superiority over placebo on a validated neurological endpoint [3]. N-acetyl-L-leucinate is also under regulatory review for ataxia-telangiectasia, having met its primary SARA endpoint in a Phase III trial (−1.92 on levacetylleucine vs. −0.14 on placebo; p < 0.001) [4].

FDA approval Orphan drug Regulatory strategy

N-Acetyl-L-Leucinate Application Scenarios: Where the Purified L-Enantiomer Provides Irreplaceable Value


Registrational Clinical Development for Niemann-Pick Disease Type C (NPC)

N-acetyl-L-leucinate (levacetylleucine) is the only acetylleucine form with FDA and EMA approval for NPC, supported by Phase III evidence showing a −1.28-point SARA improvement over placebo (p < 0.001) and a 108% reduction in annual disease progression rate over 12 months [1][2]. Any clinical program seeking to treat NPC neurological manifestations must use the purified L-enantiomer; the racemate lacks both regulatory approval and statistically significant efficacy on a comparable randomized trial endpoint [3]. Procurement of GMP-grade N-acetyl-L-leucinate is essential for continued clinical supply and investigator-initiated trials in this indication.

Preclinical and Translational Research in Lysosomal Storage and Neurodegenerative Disorders

For studies investigating lysosomal volume correction, autophagic flux restoration, or disease modification in NPC, GM2 gangliosidosis, or related disorders, N-acetyl-L-leucinate is the only enantiomer with demonstrated cellular and in vivo efficacy. N-acetyl-D-leucine failed to reduce lysosomal volume in NPC patient fibroblasts (p > 0.05) and did not extend lifespan in Npc1−/− mice [4][5]. Use of the racemate introduces confounding from the inactive D-enantiomer, which competitively inhibits L-enantiomer uptake and accumulates during chronic dosing, complicating dose-response interpretation [6].

Pharmacokinetic and Transporter Pharmacology Studies Requiring Defined Enantiomer Identity

N-acetyl-L-leucinate is a characterized substrate for OAT1, OAT3, and MCT1 (Km ~10 mM), and its uptake is inhibited by the D-enantiomer [7][6]. Any study investigating anion transporter pharmacology, enantiomer-specific drug-drug interactions, or intracellular leucine prodrug delivery must use the structurally and stereochemically defined L-enantiomer. The racemate cannot serve as a defined probe due to enantiomer-enantiomer pharmacokinetic interactions that produce non-linear, non-predictable exposure of the active species [6].

Expansion Indication Trials: Ataxia-Telangiectasia, CACNA1A, and GM2 Gangliosidoses

N-acetyl-L-leucinate is under active Phase III investigation for ataxia-telangiectasia (SARA primary endpoint met: −1.88 point improvement vs. placebo; p < 0.001) and CACNA1A-related disorders, and has completed Phase II studies in GM2 gangliosidoses showing symptomatic improvement [8][9][10]. Organizations planning clinical trials or expanded-access programs in these indications must procure the L-enantiomer specifically, as these development programs are enantiomer-specific and regulatory filings reference the purified L-enantiomer drug substance.

Quote Request

Request a Quote for N-acetyl-L-leucinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.